6-Chloro-4-methylpyridazin-3-amine

Catalog No.
S3313029
CAS No.
64068-00-4
M.F
C5H6ClN3
M. Wt
143.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-methylpyridazin-3-amine

Researchers developing kinase inhibitors face risks from isomeric mixtures that compromise regioselectivity and final API purity. This isomerically pure 6-chloro-4-methylpyridazin-3-amine (CAS 64068-00-4) eliminates that uncertainty:

  • Ensures precise C4-methyl substitution for target potency (cf. Risdiplam synthesis)
  • Avoids costly separation of 5-methyl isomer by-product common in typical syntheses
  • Reduces downstream impurities, enhancing yield and reproducibility in multi-kg campaigns

Reliable solid form with favorable cost-reactivity profile for process scale-up.

CAS Number

64068-00-4

Product Name

6-Chloro-4-methylpyridazin-3-amine

IUPAC Name

6-chloro-4-methylpyridazin-3-amine

Molecular Formula

C5H6ClN3

Molecular Weight

143.57 g/mol

InChI

InChI=1S/C5H6ClN3/c1-3-2-4(6)8-9-5(3)7/h2H,1H3,(H2,7,9)

InChI Key

HSAHCMOZFNSMLH-UHFFFAOYSA-N

SMILES

CC1=CC(=NN=C1N)Cl

Canonical SMILES

CC1=CC(=NN=C1N)Cl

Synonyms

6-Chloro-4-methylpyridazin-3-amine, 3-Amino-6-chloro-4-methylpyridazine, 6-Chloro-4-methyl-3-pyridazinamine, 3-Pyridazinamine, 6-chloro-4-methyl-

Purity

≥98%

Package Size

1 g

6-Chloro-4-methylpyridazin-3-amine is a functionalized heterocyclic compound featuring a pyridazine core. Its structure is defined by a reactive chlorine atom at the C6 position, which serves as an effective leaving group for nucleophilic substitution and cross-coupling reactions, a nucleophilic amino group at the C3 position, and a methyl group at the C4 position. [3, 6] This specific arrangement of functional groups makes it a critical intermediate in the synthesis of complex, biologically active molecules, particularly in the development of kinase inhibitors and other pharmaceutical agents where precise structural control is required. [3, 7]

Research Fit

Workflow Halogenated pyridazine building block
Selection Chlorine handle enables cross-coupling chemistry
Use Context Pharmaceutical research intermediate for kinase inhibitor synthesis

Substituting this compound is often inefficient and introduces significant process risks. Using the unmethylated analog, 6-chloropyridazin-3-amine, fails to replicate the specific steric and electronic environment created by the C4-methyl group, which is frequently essential for directing the regioselectivity of subsequent reactions and achieving the desired biological activity profile in the final molecule. [3] Furthermore, common synthesis routes for this compound from 3,6-dichloro-4-methylpyridazine can yield an inseparable 1:1 mixture of the target 4-methyl isomer and the 5-methyl isomer. [3] Procuring a non-isomerically pure mixture necessitates either a complex separation step or acceptance of downstream impurities, compromising yield, reproducibility, and the final product's purity.

Substitution Risk

Target
6-Chloro-4-methylpyridazin-3-amine
Chlorine at 6-position supports Pd-catalyzed cross-coupling and modulates electronic profile.
Substitute
4-Methylpyridazin-3-amine
Lacks chlorine handle; cross-coupling utility may be lost and lipophilicity differs.
Target
6-Chloro-4-methylpyridazin-3-amine
Specific 4-methyl-6-chloro substitution pattern defines reactivity and target interaction context.
Substitute
3-Amino-5-methyl-6-chloropyridazine
Regioisomer with different spatial arrangement; reported synthetic routes and binding profiles may not transfer.
Target
6-Chloro-4-methylpyridazin-3-amine
Halogen bond donor capability and increased molecular weight affect physicochemical properties.
Substitute
Non-halogenated pyridazine analogs
Altered logP and electron density; solubility and biological assay behavior may shift significantly.

Ensures Process Efficiency by Eliminating Isomeric Contamination

A common synthetic route to methyl-chloropyridazinamines involves the amination of 3,6-dichloro-4-methylpyridazine. This reaction is documented to produce a mixture of the desired 3-amino-4-methyl-6-chloropyridazine and its structural isomer, 3-amino-5-methyl-6-chloropyridazine, in a 1:1 ratio. Procuring this specific, isomerically pure compound (CAS 64068-00-4) bypasses the need for challenging downstream separation, ensuring that 100% of the material contributes to the desired reaction pathway.

Evidence DimensionIsomeric Purity
Target Compound DataIsomerically pure 6-Chloro-4-methylpyridazin-3-amine (>97%)
Comparator Or BaselineCrude synthesis product: 1:1 mixture of 4-methyl and 5-methyl isomers
Quantified DifferenceAvoids 50% isomeric impurity present in unpurified synthesis product.
ConditionsAmination of 3,6-dichloro-4-methylpyridazine with ammonia in ethanol at 120°C.

This guarantees batch-to-batch reproducibility and prevents the formation of isomeric side-products that are often difficult and costly to remove during scale-up.

Synthetic Yield
Head-to-head
80% isolated yield (Pd route) vs. ≤43.5% theoretical (classical)
Supports procurement of isomerically purer material
Modern route avoids regioisomer co-formation and separation step

C4-Methyl Group Provides Essential Steric and Electronic Control for Targeted Synthesis

In the synthesis of complex molecules such as the Spinal Muscular Atrophy drug Risdiplam, the precise positioning of the methyl group at the C4 position is non-negotiable. This group exerts steric and electronic effects that influence the conformation and reactivity of the pyridazine ring, guiding subsequent chemical transformations to the correct position. The unmethylated analog, 6-chloropyridazin-3-amine, lacks this control element, which can lead to undesired side reactions, lower yields of the target molecule, or the formation of biologically inactive or off-target isomers. The selection of the 4-methyl isomer is a deliberate design choice to ensure the final active pharmaceutical ingredient has the correct three-dimensional structure for its biological target.

Evidence DimensionRegiochemical Control
Target Compound DataMethyl group at C4 position directs substitution and influences final molecular conformation.
Comparator Or Baseline6-chloropyridazin-3-amine (unmethylated analog)
Quantified DifferenceQualitative but critical difference in steric/electronic directing effects.
ConditionsMulti-step synthesis of complex, biologically active heterocyclic systems.

For advanced pharmaceutical synthesis, using this specific isomer is crucial for achieving the required structure-activity relationship and avoiding costly failures late in the development cycle.

Kinase Inhibitor Scaffold
Class-level
Key intermediate for imidazopyridazine inhibitors targeting PIM and PI3K families
Chlorine substitution linked to binding interaction potential
Quantitative inhibition data not publicly disclosed; structural inference

Optimal Balance of Reactivity and Stability for Scalable Cross-Coupling

The C6-chloro substituent provides a practical balance of reactivity and stability for industrial applications. Compared to its bromo-analog, the chloro-compound is generally more stable and cost-effective, which are key considerations for large-scale procurement. While bromo-arenes can be more reactive in traditional cross-coupling reactions, modern catalytic systems (e.g., using advanced phosphine ligands) demonstrate high efficiency for the activation of more economical chloro-arenes. [1] This makes 6-Chloro-4-methylpyridazin-3-amine a robust and economically viable choice for scalable syntheses that utilize reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Evidence DimensionPrecursor Profile for Scale-up
Target Compound DataAr-Cl: High stability, lower cost, compatible with modern catalysts.
Comparator Or BaselineHypothetical 6-Bromo-4-methylpyridazin-3-amine (Ar-Br)
Quantified DifferenceAr-Cl compounds are often significantly less expensive per mole than Ar-Br analogs, offering substantial cost savings in large-scale campaigns.
ConditionsIndustrial-scale palladium-catalyzed cross-coupling reactions.

Choosing this chloro-derivative over a bromo-analog can significantly reduce precursor costs and improve process safety without compromising reaction efficiency in a well-developed process.

Physicochemical Profile
Reported
MW 143.57 vs. 109.13 g/mol (+34.44); increased lipophilicity
Chlorine alters solubility and reactivity profiles
Impacts cross-coupling and biological assay behavior

Core Building Block for Regio-Specific Kinase Inhibitors

This compound is the right choice when developing kinase inhibitors where substitution patterns on the core heterocycle are critical for target potency and selectivity. The defined positions of the methyl, amino, and chloro groups allow for controlled, stepwise elaboration to build complex molecules where isomeric purity directly translates to pharmacological performance.

Process Development and Scale-Up of Pharmaceutical Intermediates

Ideal for multi-kilogram production campaigns where starting material cost, stability, and process reproducibility are paramount. Its status as an isomerically pure solid with a favorable cost-reactivity profile makes it a superior choice over using crude isomeric mixtures or more expensive bromo-analogs in scalable manufacturing workflows.

Designated Precursor for Splicing Modifiers

This compound is a documented precursor for the synthesis of Risdiplam, a treatment for spinal muscular atrophy. This specific application validates its utility and suitability for complex, high-value API synthesis where starting material identity and purity are subject to stringent quality control.

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor research synthesis
Halogenated pyridazine scaffold
Cross-coupling efficiency and scaffold integrity
Herbicide resistance research
Substitution pattern for target binding
Resistance-breaking activity in model assays
Orexin receptor antagonist studies
Imidazopyridazine intermediate purity
Receptor binding and selectivity context
Heterocyclic library synthesis
High-purity chlorinated building block
Derivatization yield and library diversity

XLogP3

0.8

Wikipedia

6-Chloro-4-methylpyridazin-3-amine

Explore Compound Types